N-(2-Carbamothioylphenyl)benzamide
Description
Properties
CAS No. |
59525-06-3 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(2-carbamothioylphenyl)benzamide |
InChI |
InChI=1S/C14H12N2OS/c15-13(18)11-8-4-5-9-12(11)16-14(17)10-6-2-1-3-7-10/h1-9H,(H2,15,18)(H,16,17) |
InChI Key |
JJIJLFRTFITFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Comparisons
Table 1: Key Structural and Spectroscopic Features
Key Observations :
Key Observations :
- Antioxidant activity is pronounced in derivatives with electron-donating substituents (e.g., hydroxyl, methoxy) on the phenyl ring, as seen in compounds A8 and H10 .
- Anti-inflammatory and analgesic effects are linked to benzimidazole-containing derivatives, where chloro substituents enhance potency .
- The benzoxazolyl group in ’s compound may improve target binding in enzyme inhibition, though specific data are lacking.
Computational and Crystallographic Insights
- N–((2–Acetylphenyl)carbamothioyl)benzamide : DFT studies (B3LYP/6-311G(d,p)) reveal a narrow HOMO-LUMO gap (4.5 eV), suggesting high chemical reactivity. Hirshfeld surface analysis highlights dominant H-bonding (45%) and van der Waals (30%) interactions .
- SHELX Refinement : Crystal structures of analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) were solved using SHELXL, confirming planar benzamide-thiourea conformations .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-Carbamothioylphenyl)benzamide, and which analytical techniques confirm its structural integrity?
- Synthesis : A two-step process:
Benzoyl chloride reacts with KSCN to form benzoyl isothiocyanate.
Benzoyl isothiocyanate reacts with 2-acetylaniline in dry acetone to yield the title compound .
- Characterization :
- Single-crystal XRD for 3D molecular conformation and hydrogen bonding (e.g., C–H···O/S and N–H···O interactions) .
- NMR/IR spectroscopy to confirm functional groups (amide, thiourea) and purity .
Q. How is single-crystal X-ray diffraction (XRD) employed to determine the molecular structure, and what software is used for refinement and visualization?
- Experimental Protocol : Crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data collection and integration use programs like APEX3 or CrysAlisPro.
- Refinement : SHELXL/SHELXS (for small molecules) or SHELXPRO (macromolecular interfaces) for structure solution and refinement .
- Visualization : ORTEP-3 (for thermal ellipsoid plots) and WinGX (crystallographic suite) .
Q. What spectroscopic methods are critical for characterizing functional groups in This compound?
- 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.3 ppm) and carbonyl carbons (δ ~165–170 ppm).
- FT-IR : Confirms amide C=O (~1670 cm⁻¹) and thiourea C=S (~1250 cm⁻¹) stretching vibrations .
Advanced Research Questions
Q. How do researchers address discrepancies between experimental (XRD) and computational (DFT) bond parameters in structural analysis?
- Validation : Compare bond lengths/angles from XRD with DFT-optimized structures (e.g., B3LYP/6-311G(d,p) level). Adjust basis sets or include solvent effects to minimize deviations .
- Crystal Packing : Account for intermolecular forces (e.g., hydrogen bonds) in XRD data that DFT gas-phase models may overlook .
Q. What methodologies quantify intermolecular interactions and their energies in This compound?
- Hirshfeld Surface Analysis : Maps dnorm, shape index, and curvedness using Crystal Explorer 17.5 to visualize C–H···O/S contacts .
- Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to rank contributions of H-bonds vs. van der Waals forces .
Q. How do global chemical reactivity descriptors (from DFT) inform electronic properties and potential reactivity?
- HOMO-LUMO Gap : Predicts charge-transfer behavior (e.g., ΔE = 4.5 eV indicates moderate reactivity) .
- Fukui Functions : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiourea as a nucleophile) .
- Molecular Electrostatic Potential (MEP) : Highlights regions prone to electrophilic attack (e.g., carbonyl oxygen) .
Q. What strategies optimize molecular docking studies to predict inhibitory activity against targets like SARS-CoV-2 main protease?
- Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand docking.
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Nelfinavir).
- Post-Docking Analysis : Evaluate binding poses for hydrogen bonds with catalytic dyad residues (His41/Cys145) .
Q. How can researchers resolve contradictions between thermal analysis (TGA/DSC) and computational thermodynamics data?
- Experimental Calibration : Perform TGA under inert atmosphere (N2) to match DFT-calculated gas-phase thermochemical properties (e.g., enthalpy of decomposition) .
- Basis Set Effects : Use higher-level basis sets (e.g., 6-311++G(3df,3pd)) to improve accuracy of computed Gibbs free energy .
Methodological Resources
- DFT Calculations : Gaussian 16 (B3LYP/6-311G(d,p)) and Multiwfn 3.7 for wavefunction analysis .
- Crystallography : SHELX suite (refinement), Olex2 (visualization), and PLATON for symmetry checks .
- Data Reproducibility : Deposit XRD data in CCDC (e.g., CIF files) and validate docking protocols with PDBbind benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
